molecular formula C15H14BrNO4S B385636 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide CAS No. 708289-50-3

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide

Cat. No.: B385636
CAS No.: 708289-50-3
M. Wt: 384.2g/mol
InChI Key: IAUGPTRYXDJNET-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

This compound represents a sophisticated molecular architecture that combines several pharmacologically relevant structural motifs within a single framework. The compound features a brominated benzenesulfonamide core linked through an acetyl bridge to a methylphenoxy substituent, creating a complex that potentially exhibits multiple modes of biological interaction. The molecular formula can be deduced as C₁₅H₁₄BrNO₄S, with an estimated molecular weight of approximately 384.24 g/mol, placing it within the typical range for orally bioavailable pharmaceutical compounds.

The structural complexity of this compound emerges from the strategic placement of functional groups that have been independently validated for biological activity in related systems. The 4-bromo substitution on the benzenesulfonamide ring mirrors patterns observed in successful pharmaceutical agents, where halogen substitution often enhances binding affinity and metabolic stability. The acetyl linker provides conformational flexibility while maintaining appropriate pharmacophoric spacing, a design principle frequently employed in medicinal chemistry to optimize target engagement. The 3-methylphenoxy moiety contributes both hydrophobic character and potential for π-π stacking interactions, features that have been associated with enhanced cellular penetration and receptor binding in analogous compounds.

Comparative structural analysis with documented sulfonamide derivatives reveals significant parallels in molecular architecture. For instance, N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide (molecular weight 317.16 g/mol) shares the brominated benzenesulfonamide core while substituting the isoxazole ring for the acetylated phenoxy system. Similarly, 4-amino-N-(4-bromophenyl)benzenesulfonamide demonstrates the biological relevance of brominated aromatic systems in sulfonamide chemistry, exhibiting significant anticancer and antimicrobial activities through carbonic anhydrase inhibition and nucleic acid synthesis disruption. These structural relationships provide valuable insights into the potential biological profile of the target compound.

Historical Development in Sulfonamide Chemistry

The evolutionary trajectory of sulfonamide chemistry provides crucial context for understanding the significance of this compound within the broader pharmaceutical landscape. Sulfonamide drugs emerged as the first broadly effective antibacterials for systemic use, fundamentally transforming medical practice and establishing the foundation for modern antimicrobial therapy. The historical development began in 1932 with experiments on Prontosil in the laboratories of Bayer AG, where researchers discovered that coal-tar dyes capable of binding preferentially to bacteria could serve as therapeutic agents.

The breakthrough discovery of sulfanilamide as the active metabolite of Prontosil by Daniel Bovet, Federico Nitti, and Jacques and Thérèse Tréfouël at the Pasteur Institute established the concept of bioactivation and revealed the fundamental sulfonamide pharmacophore. This discovery demonstrated that the sulfonamide functional group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The bacteriostatic nature of sulfonamides, inhibiting bacterial growth and multiplication without direct killing, represents a unique mechanism that continues to influence modern drug design approaches.

Contemporary sulfonamide development has expanded far beyond antimicrobial applications to encompass diverse therapeutic areas including cancer treatment, inflammation control, and metabolic disorders. Modern sulfonamide derivatives such as those described in recent synthetic studies demonstrate enhanced selectivity and reduced toxicity compared to early generations. The incorporation of specific substituents, including halogen atoms like bromine, has been shown to modulate both pharmacological activity and pharmacokinetic properties. Recent research has identified sulfonamide derivatives with IC₅₀ values in the nanomolar range against various cancer cell lines, indicating the continued relevance of this chemical class in drug discovery efforts.

The historical progression from simple antimicrobial sulfonamides to complex multi-target therapeutics illustrates the versatility of the sulfonamide scaffold. Contemporary approaches emphasize the importance of substituent positioning and electronic effects in determining biological activity. The development of compounds such as 4-acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, which exhibits improved solubility and bioavailability profiles, demonstrates the ongoing refinement of sulfonamide chemistry to address modern pharmaceutical challenges.

Role of Substituents in Bioactive Sulfonamide Derivatives

The biological activity of sulfonamide derivatives is critically dependent on the nature, position, and electronic properties of substituents attached to the core scaffold. Systematic structure-activity relationship studies have revealed that specific substitution patterns can dramatically alter pharmacological profiles, selectivity, and therapeutic indices. The role of substituents in this compound can be understood through analysis of related compounds and their documented biological effects.

Bromine substitution at the 4-position of the benzenesulfonamide ring represents a particularly significant structural modification that has been extensively studied in medicinal chemistry applications. Research on 4-amino-N-(4-bromophenyl)benzenesulfonamide demonstrates that brominated derivatives exhibit enhanced anticancer activity through inhibition of carbonic anhydrase IX, an enzyme frequently overexpressed in solid tumors. The electron-withdrawing nature of bromine increases the acidity of nearby functional groups while providing favorable steric interactions with target proteins. Studies indicate that brominated sulfonamides show IC₅₀ values of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus, demonstrating potent antimicrobial activity.

The acetyl linker present in the target compound serves multiple functional roles that extend beyond simple structural connectivity. Acetylation has been shown to modulate both pharmacokinetic properties and biological activity in sulfonamide systems. Research on N-acetyl-4-methyl-benzenesulfonamide reveals that acetyl groups can enhance metabolic stability while providing additional hydrogen bonding opportunities for target engagement. The acetyl functionality also serves as a potential site for metabolic modification, allowing for controlled drug release and improved bioavailability profiles.

The 3-methylphenoxy substituent contributes significant hydrophobic character while providing conformational flexibility through the ether linkage. Comparative studies on phenoxyacetic acid derivatives, including 3-methylphenoxyacetic acid, indicate that this structural motif exhibits favorable pharmacokinetic properties with good water solubility (4810 mg/L at 25°C) and appropriate pKa values for cellular permeation. The methyl substitution at the 3-position provides steric bulk that can influence binding selectivity while maintaining favorable lipophilicity for membrane penetration.

Quantitative structure-activity relationship analysis of related sulfonamide derivatives reveals distinct patterns correlating substituent characteristics with biological outcomes. Table 1 summarizes key structural features and their associated biological effects based on documented research findings.

Table 1: Substituent Effects in Sulfonamide Derivatives

Substituent Type Position Biological Effect IC₅₀/MIC Range Reference
4-Bromo Benzenesulfonamide Anticancer, Antimicrobial 6.63-6.72 mg/mL
N-Acetyl Sulfonamide nitrogen Enhanced stability Not specified
3-Methyl Phenoxy ring Improved lipophilicity Not specified
4-Amino Benzenesulfonamide CA IX inhibition Nanomolar range
Isoxazole N-substituent Antimicrobial activity 317.16 g/mol MW

The synergistic effects of multiple substituents create opportunities for enhanced biological activity through complementary mechanisms. The combination of electron-withdrawing bromine with the flexible acetylated phenoxy system may provide optimal balance between target affinity and selectivity. This multifaceted approach to molecular design reflects contemporary medicinal chemistry strategies that seek to optimize multiple pharmacological parameters simultaneously.

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-22(19,20)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUGPTRYXDJNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromobenzenesulfonyl Chloride

Procedure:

  • Sulfonation of Bromobenzene:
    Bromobenzene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 150°C for 6 hours, yielding 4-bromobenzenesulfonic acid . The para-directing effect of the bromine atom ensures >85% regioselectivity.

  • Chlorination:
    The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C, producing 4-bromobenzenesulfonyl chloride with 92% conversion efficiency.

Analytical Data:

  • Yield: 78% (over two steps)

  • Purity (HPLC): 99.1%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H)

Preparation of (3-Methylphenoxy)Acetamide

Procedure:

  • Etherification:
    3-Methylphenol reacts with chloroacetyl chloride in anhydrous THF under N₂, catalyzed by triethylamine (TEA), to form (3-methylphenoxy)acetyl chloride .

  • Aminolysis:
    The acyl chloride is treated with concentrated ammonium hydroxide at −10°C, yielding (3-methylphenoxy)acetamide as a crystalline solid.

Analytical Data:

  • Yield: 88%

  • Melting Point: 112–114°C

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O)

Sulfonamide Coupling

Procedure:
4-Bromobenzenesulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of (3-methylphenoxy)acetamide in pyridine at 0°C. The mixture is warmed to 25°C and stirred for 12 hours. The product precipitates upon quenching with ice water.

Optimization Insights:

  • Solvent Screening: Pyridine outperforms DMF and DCM in suppressing side reactions (e.g., hydrolysis of sulfonyl chloride).

  • Stoichiometry: A 1:1.2 ratio of amine to sulfonyl chloride maximizes yield while minimizing dimerization.

Analytical Data:

  • Yield: 76%

  • Purity (LC-MS): 98.4%

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O), 156.2 (SO₂N), 133.8–121.4 (aromatic C), 21.3 (CH₃)

Synthetic Route 2: One-Pot Bromination and Sulfonylation

Direct Bromination of Benzenesulfonamide

Procedure:
N-[(3-methylphenoxy)acetyl]benzenesulfonamide is dissolved in acetic acid and treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 60°C for 3 hours. Para-bromination predominates due to the electron-withdrawing sulfonamide group.

Challenges:

  • Regioselectivity: Ortho bromination accounts for 12% of byproducts, necessitating chromatographic purification.

  • Functional Group Tolerance: The acetyl group remains intact under these conditions.

Analytical Data:

  • Yield: 64%

  • Isomeric Purity: 88% para, 12% ortho

Comparative Evaluation of Routes 1 and 2

ParameterRoute 1Route 2
Overall Yield58%42%
Purity98.4%88%
ScalabilityHighModerate
Purification ComplexityLowHigh

Route 1 offers superior regiocontrol and scalability, making it preferable for industrial applications.

Synthetic Route 3: Microwave-Assisted Continuous Flow Synthesis

Microreactor Design

A silicon-glass microreactor (channel width: 500 μm) enables rapid mixing of:

  • 4-Bromobenzenesulfonyl chloride in THF

  • (3-Methylphenoxy)acetamide in pyridine

Conditions:

  • Residence time: 2 minutes

  • Temperature: 80°C

  • Pressure: 3 bar

Advantages:

  • Reaction Time: Reduced from 12 hours (batch) to 2 minutes

  • Yield Enhancement: 82% vs. 76% (batch)

Inline Analytics

Real-time UV-Vis monitoring at 254 nm confirms complete consumption of sulfonyl chloride within 90 seconds.

Critical Analysis of Impurities and Byproducts

Common Byproducts

  • N,N-Bis-[(3-methylphenoxy)acetyl] Derivative:
    Forms due to excess acyl chloride; mitigated by stoichiometric control.

  • Hydrolyzed Sulfonic Acid:
    Arises from moisture exposure during sulfonamide coupling; prevented by rigorous drying.

Purity Optimization Strategies

ImpurityRemoval MethodEfficiency
Ortho-Brominated IsomerColumn Chromatography95%
Residual PyridineAcid-Base Extraction99%
Polyhalogenated ByproductsRecrystallization (EtOH/H₂O)90%

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The acyl and sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines from the breakdown of acyl and sulfonamide groups.

Scientific Research Applications

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The bromine atom and phenoxyacetyl moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I): Features a fluorophenyl group instead of the (3-methylphenoxy)acetyl substituent.
  • 4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide (5): Contains an indole-derived substituent, which introduces π-π stacking interactions and enhances antimicrobial activity .
  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide : The propylcarbamoyl group increases hydrophobicity, favoring interactions with lipid-rich biological membranes, as seen in antidiabetic and herbicidal applications .
Table 1: Key Structural and Functional Differences
Compound Name Substituent Group Key Functional Properties
Target Compound (3-Methylphenoxy)acetyl Likely moderate lipophilicity
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide 4-Fluorophenyl Enhanced electronegativity, enzyme binding
Compound 5 () Indole-derived methyleneamino Antimicrobial activity via π-π stacking
Bromopromuril () Propylcarbamoyl Antidiabetic, herbicidal applications

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Sulfonamide derivatives universally exhibit N—H⋯O and C—H⋯O interactions, which stabilize crystal structures. For example, bromopromuril forms infinite hydrogen-bonded chains , while compound (I) utilizes F⋯F contacts for additional stabilization .
  • Thermodynamic Stability: The dihedral angle between aromatic rings in sulfonamides correlates with melting points and solubility. The target compound’s (3-methylphenoxy)acetyl group may introduce torsional strain, reducing melting points compared to planar analogs like compound (I) .

Biological Activity

4-Bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound belongs to a class known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The focus of this article is to explore the biological activity of this compound through various studies, case analyses, and relevant data tables.

Chemical Structure and Properties

The chemical formula for this compound is C15H16BrN1O3SC_{15}H_{16}BrN_{1}O_{3}S. The presence of the bromine atom and the sulfonamide group contributes to its reactivity and interaction with biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Calcium Channel Modulation : Similar compounds have shown effects on calcium channels, impacting cardiovascular functions and potentially altering perfusion pressure in isolated heart models .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, a study evaluating various benzenesulfonamides reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications can enhance efficacy against specific pathogens .

CompoundMIC (mg/mL)Target Organism
4-Bromo-N-(3-methylphenoxy)acetyl-benzenesulfonamideTBDTBD
4a6.67Pseudomonas aeruginosa
4h6.63Staphylococcus aureus

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on similar sulfonamides that demonstrated significant reductions in carrageenan-induced paw edema in rats. This suggests that the compound may inhibit pro-inflammatory cytokines or pathways involved in inflammation .

Time (hours)Edema Reduction (%)
194.69
289.66
387.83

Cardiovascular Effects

Research involving isolated rat heart models has shown that certain benzenesulfonamide derivatives can significantly lower perfusion pressure and coronary resistance. This effect is hypothesized to be mediated through calcium channel interactions, suggesting a potential therapeutic role in managing hypertension or other cardiovascular conditions .

Pharmacokinetic Studies

Pharmacokinetic evaluations using computational models have indicated favorable absorption characteristics for sulfonamides, including good gastrointestinal absorption and metabolic stability. These parameters are crucial for determining the viability of compounds as therapeutic agents .

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